molecular formula C4H2Cl3N3 B1339642 2,4,6-Trichloropyrimidin-5-amine CAS No. 91322-00-8

2,4,6-Trichloropyrimidin-5-amine

Cat. No.: B1339642
CAS No.: 91322-00-8
M. Wt: 198.43 g/mol
InChI Key: FHBLBGKCJWORQJ-UHFFFAOYSA-N
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Description

2,4,6-Trichloropyrimidin-5-amine is a chemical compound with the molecular formula C4H2Cl3N3 It is a derivative of pyrimidine, characterized by the presence of three chlorine atoms and one amino group attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trichloropyrimidin-5-amine typically involves the chlorination of pyrimidine derivatives. One common method involves the reaction of barbituric acid with phosphorus oxychloride (POCl3) to produce 2,4,6-trichloropyrimidine, which can then be further reacted to introduce the amino group .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes using sulfur oxychloride and other chlorinating agents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trichloropyrimidin-5-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include hydroxybenzaldehydes and other nucleophiles. .

    Oxidation and Reduction:

Major Products Formed

The major products formed from nucleophilic substitution reactions include various substituted pyrimidine derivatives, which can be further utilized in the synthesis of more complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Trichloropyrimidin-5-amine is unique due to the presence of both chlorine atoms and an amino group on the pyrimidine ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

2,4,6-trichloropyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl3N3/c5-2-1(8)3(6)10-4(7)9-2/h8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHBLBGKCJWORQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N=C1Cl)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10539159
Record name 2,4,6-Trichloropyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10539159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91322-00-8
Record name 2,4,6-Trichloropyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10539159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,4,6-Trichloro-5-nitropyrimidine (1 g, 4.38 mmol) was suspended in EtOH (10 mL). Raney-Nickel®2800 in water (1.285 g, 21.89 mmol) was added and the vessel was purged with hydrogen gas and stirred at atmospheric pressure and room temperature overnight. After filtration through Celite® the filtrate was evaporated to give 1.3 g of crude 2,4,6-trichloropyrimidin-5-amine. MS [M+H] Found 200.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.285 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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